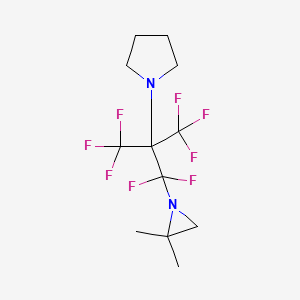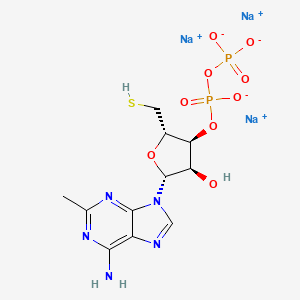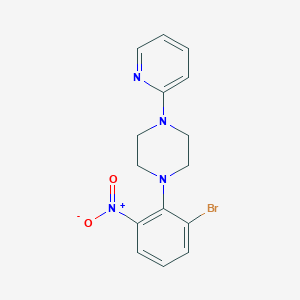
1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine is a complex organic compound that features a brominated nitrophenyl group and a pyridinyl-substituted piperazine ring. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to a phenyl ring.
Bromination: Substitution of a hydrogen atom with a bromine atom on the phenyl ring.
Piperazine Formation: Coupling of the brominated nitrophenyl compound with a pyridinyl-substituted piperazine under appropriate conditions, such as using a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or other bases for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group could yield an amine, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in materials science for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing pathways involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Bromo-6-nitrophenyl)-4-(pyridin-3-YL)piperazine
- 1-(2-Bromo-6-nitrophenyl)-4-(pyridin-4-YL)piperazine
Uniqueness
1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C15H15BrN4O2 |
|---|---|
Poids moléculaire |
363.21 g/mol |
Nom IUPAC |
1-(2-bromo-6-nitrophenyl)-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C15H15BrN4O2/c16-12-4-3-5-13(20(21)22)15(12)19-10-8-18(9-11-19)14-6-1-2-7-17-14/h1-7H,8-11H2 |
Clé InChI |
GBNBWTSYSAXORG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=N2)C3=C(C=CC=C3Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




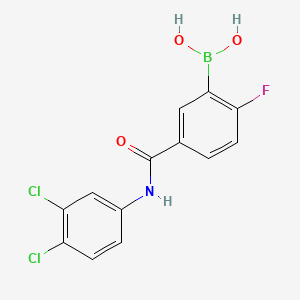

![{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B12841869.png)
![3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12841882.png)
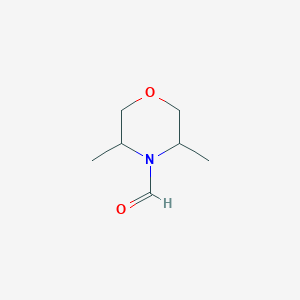

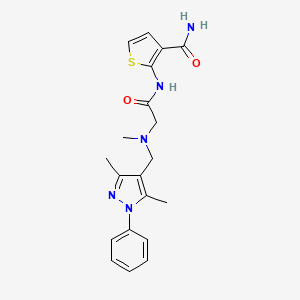


![8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12841907.png)
